molecular formula C23H39BrO2 B13920239 3,5-Bisoctyloxybenzyl bromide

3,5-Bisoctyloxybenzyl bromide

Cat. No.: B13920239
M. Wt: 427.5 g/mol
InChI Key: GFUZWLMUFOHWHL-UHFFFAOYSA-N
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Description

3,5-Bisoctyloxybenzyl bromide is a benzyl bromide derivative featuring two octyloxy substituents at the 3- and 5-positions of the aromatic ring. This compound belongs to a class of alkyloxy-substituted benzyl bromides, which are widely used in organic synthesis, particularly as intermediates for surfactants, liquid crystals, and dendritic polymers. The octyloxy groups confer lipophilicity, enhancing solubility in nonpolar solvents, while the benzyl bromide moiety enables nucleophilic substitution reactions.

Properties

Molecular Formula

C23H39BrO2

Molecular Weight

427.5 g/mol

IUPAC Name

1-(bromomethyl)-3,5-dioctoxybenzene

InChI

InChI=1S/C23H39BrO2/c1-3-5-7-9-11-13-15-25-22-17-21(20-24)18-23(19-22)26-16-14-12-10-8-6-4-2/h17-19H,3-16,20H2,1-2H3

InChI Key

GFUZWLMUFOHWHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1)CBr)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bisoctyloxybenzyl bromide typically involves the Williamson Ether Synthesis . This method involves the reaction of an alkyl halide with an alkoxide to form an ether. For this compound, the starting material is often benzenemethanol, 3,5-bis(octyloxy)-, which undergoes bromination to introduce the bromide group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Compounds Containing 3,5-Bis(octyloxy)benzyl Groups

The compound 3,5-Bis(octyloxy)benzyl bromide is a building block in the synthesis of more complex structures . Examples of compounds synthesized using this building block are shown in the table below :

Compounds
Methyl 3,5-bis(octyloxy)benzoate
3,5-Bis(octyloxy)benzyl alcohol
3,5-Bis(octyloxy)benzaldehyde
3,5-Bis(octyloxy)benzyl mesylate
3,5-Bis(octyloxy)benzoic acid
N-{3,5-Bis(octyloxy)benzyl}phthalimide
3,5-Bis(octyloxy)benzylamine
Methyl 3,5-bis(3,5-dioctyloxybenzyloxy)benzoate
3,5-Bis(3,5-dioctyloxybenzyloxy)benzyl alcohol
3,5-Bis(3,5-dioctyloxybenzyloxy)benzyl bromide
3,5-Bis(3,5-dioctyloxybenzyloxy)benzaldehyde
N-{3,5-Bis(3,5-dioctyloxybenzyloxy)benzyl}-phthalimide
3,5-Bis(3,5-dioctyloxybenzyloxy)benzylamine
Bromo-3,5-(bisoctyloxy)benzene
Bromo-3,5-bis(3,5-dioctyloxybenzyloxy)benzene
2-(3,5-Bis(3,5-dioctyloxybenzyloxy)phenyl)(2- pyridyl)ethanone

Reaction Conditions

  • Solvents: N,N-dimethylformamide (DMF) and acetonitrile (CH3CN) are suitable solvents for reactions involving related compounds .

  • Base: Potassium carbonate (K2CO3) can be used as a base in nucleophilic substitution reactions .

  • Catalysts: Copper(II) sulfate (CuSO4) can act as a catalyst in reactions involving similar compounds . Palladium catalysts have also been used .

  • Temperature: Temperatures between 85°C and 105°C have been reported as optimal for reactions using similar compounds . Room temperature is also used .

Scientific Research Applications

Chemistry: 3,5-Bisoctyloxybenzyl bromide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of ethers and other substituted benzyl derivatives.

Biology and Medicine: In biological research, this compound is used to study the effects of benzyl derivatives on cellular processes. It can be used to modify biomolecules and study their interactions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Bisoctyloxybenzyl bromide involves its reactivity at the benzylic position. The bromide group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The presence of octyloxy groups enhances its solubility in organic solvents, facilitating its use in various synthetic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs of 3,5-bisoctyloxybenzyl bromide include compounds with varying alkyl chain lengths, aromatic substituents, and branching. Below is a comparative analysis based on available

Table 1: Structural and Physical Properties of Benzyl Bromide Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Density (g/cm³) Boiling Point (°C) Key Properties/Applications
This compound Not provided C₂₁H₃₅BrO₂ 407.41 3,5-bisoctyloxy Data unavailable Data unavailable Surfactant synthesis, lipid research
3,5-Bis(dodecyloxy)benzyl bromide 429696-61-7 C₃₁H₅₅BrO₂ 563.66 3,5-dodecyloxy Data unavailable Data unavailable Lipophilic intermediates
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl bromide 176650-93-4 C₂₅H₂₇BrO₆ 503.38 3,5-dimethoxybenzyloxy Data unavailable Data unavailable Dendrimer synthesis
3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl bromide 152811-37-5 C₅₇H₅₉BrO₁₄ 1047.97 Multiple dimethoxy groups 1.279 1043.43 High molecular weight polymers

Key Observations:

  • Chain Length Effects : Longer alkyl chains (e.g., dodecyloxy vs. octyloxy) increase molecular weight and lipophilicity, making derivatives like 3,5-bis(dodecyloxy)benzyl bromide more suitable for lipid-based applications .
  • Branching and Aromaticity : Compounds with methoxybenzyloxy substituents (e.g., CAS 176650-93-4) exhibit enhanced rigidity and electronic effects due to aromatic stacking, favoring applications in dendritic materials .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,5-bisoctyloxybenzyl bromide, and what are their mechanistic considerations?

  • Methodological Answer : The compound is typically synthesized via multi-step alkylation and bromination. A common approach involves reacting 3,5-dihydroxybenzyl alcohol with octyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to install the octyloxy groups, followed by bromination using PBr₃ or HBr/AcOH . Key intermediates like 3,5-dioctyloxybenzyl alcohol must be rigorously purified via column chromatography (silica gel, hexane/ethyl acetate) to avoid side reactions during bromination. Mechanistically, the bromination step proceeds via an SN2 mechanism, requiring anhydrous conditions to prevent hydrolysis .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column, programmed heating). Structural confirmation relies on ¹H/¹³C NMR: the benzyl bromide proton appears as a singlet at δ ~4.5 ppm, while the octyloxy chains show characteristic methylene/methyl signals (δ 0.8–1.8 ppm). Discrepancies in integration ratios or unexpected peaks may indicate incomplete alkylation or residual solvents, necessitating re-crystallization (e.g., from ethanol) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 0–10°C in amber glass vials under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or light-induced radical reactions. Desiccants (e.g., molecular sieves) should be added to avoid moisture ingress. Long-term stability tests indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers optimize bromination efficiency while minimizing byproduct formation?

  • Methodological Answer : Bromination efficiency depends on stoichiometry and reaction time. For 3,5-dioctyloxybenzyl alcohol, a 1.2:1 molar ratio of PBr₃ to alcohol in dry DCM at 0°C minimizes di-brominated byproducts. Reaction progress should be monitored via TLC (hexane:ethyl acetate 8:2). Quenching with ice-cold water followed by extraction (DCM) and neutralization (NaHCO₃) isolates the product. Advanced techniques like in-situ IR spectroscopy can track the disappearance of the -OH group (~3200 cm⁻¹) .

Q. What analytical strategies are effective in resolving discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Methodological Answer : Observed [M+H]⁺ peaks in ESI-MS may deviate due to isotopic contributions from bromine (²⁹.9% ⁸¹Br). Use high-resolution mass spectrometry (HRMS) to distinguish between isotopic clusters and impurities. For example, a peak at m/z 503.2 (C₂₅H₄₈BrO₂⁺) with a Δ <2 ppm confirms the target compound. Unexpected adducts (e.g., sodium or potassium) require ion suppression additives (e.g., formic acid) in the mobile phase .

Q. How does the steric bulk of octyloxy substituents influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The octyloxy groups create steric hindrance, slowing SN2 reactions. Kinetic studies (e.g., with pyridine as a nucleophile in THF) show a 10-fold rate reduction compared to unsubstituted benzyl bromides. Computational modeling (DFT, B3LYP/6-31G*) reveals increased activation energy (~5 kcal/mol) due to restricted backside attack. Researchers can mitigate this by using polar aprotic solvents (DMF) or phase-transfer catalysts (e.g., TBAB) .

Safety and Handling Considerations

  • Critical Note : this compound is a lachrymator and skin irritant. Use in a fume hood with PPE (nitrile gloves, goggles, lab coat). Spills should be neutralized with 10% Na₂CO₃ and absorbed in vermiculite .

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